Plk1/brd4-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Plk1/brd4-IN-2 is a dual inhibitor that targets both Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4). These proteins play crucial roles in cell cycle regulation and gene expression, respectively. The inhibition of both targets by a single compound offers a promising therapeutic strategy for various cancers, particularly those resistant to conventional therapies .

Méthodes De Préparation

The synthesis of Plk1/brd4-IN-2 involves several key steps:

Methyl Ester Synthesis: The starting material is suspended in methanol, and thionyl chloride is added slowly at 0°C. The reaction mixture is then heated to reflux.

Reductive Amination: The methyl ester hydrochloride salt is dissolved in 1,2-dichloroethane, followed by the addition of sodium acetate and sodium triacetoxyborohydride at 0°C. The reaction mixture is stirred at room temperature overnight.

Nucleophilic Aromatic Substitution: The intermediate is dissolved in acetone, and potassium carbonate is added, followed by 2,4-dichloro-5-nitropyrimidine at 0°C. The reaction mixture is stirred at room temperature overnight.

Analyse Des Réactions Chimiques

Plk1/brd4-IN-2 undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can be reduced using common reducing agents like sodium borohydride.

Substitution: Nucleophilic aromatic substitution is a key reaction in its synthesis, involving the replacement of a leaving group with a nucleophile.

Common reagents used in these reactions include thionyl chloride, sodium triacetoxyborohydride, and potassium carbonate. The major products formed from these reactions are intermediates that lead to the final dual inhibitor compound .

Applications De Recherche Scientifique

Plk1/brd4-IN-2 has several scientific research applications:

Cancer Research: It has shown potent antitumor effects in various cancer cell lines and xenograft models, particularly in castration-resistant prostate cancer and acute myeloid leukemia

Cell Cycle Studies: By inhibiting PLK1, it helps in studying the regulation of the cell cycle and mitosis.

Gene Expression Studies: Inhibition of BRD4 allows researchers to investigate its role in gene transcription and chromatin remodeling.

Drug Development: It serves as a lead compound for developing new dual inhibitors targeting PLK1 and BRD4 for therapeutic purposes.

Mécanisme D'action

Plk1/brd4-IN-2 exerts its effects by simultaneously inhibiting PLK1 and BRD4:

PLK1 Inhibition: PLK1 is a serine/threonine kinase involved in cell cycle progression, particularly in the transition from G2 phase to mitosis.

BRD4 Inhibition: BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which recognize acetylated lysines on histones and regulate gene expression.

Comparaison Avec Des Composés Similaires

Plk1/brd4-IN-2 is unique due to its dual inhibitory action on both PLK1 and BRD4. Similar compounds include:

Compound 23: A potent dual kinase-bromodomain inhibitor with balanced selectivity against BRD4 and PLK1.

Compound 6: A selective PLK1 inhibitor over BRD4.

Volasertib: A PLK1 inhibitor used in cancer therapy.

WNY0824: Another dual BET and PLK1 inhibitor with potent antitumor effects.

These compounds highlight the therapeutic potential of dual inhibitors in targeting multiple pathways involved in cancer progression.

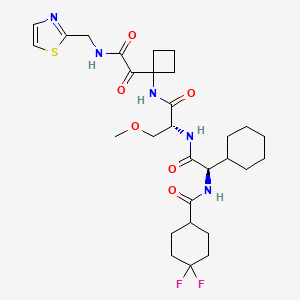

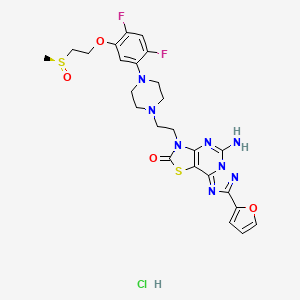

Propriétés

Formule moléculaire |

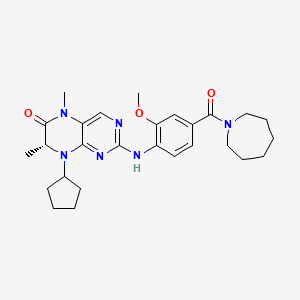

C27H36N6O3 |

|---|---|

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

(7R)-2-[4-(azepane-1-carbonyl)-2-methoxyanilino]-8-cyclopentyl-5,7-dimethyl-7H-pteridin-6-one |

InChI |

InChI=1S/C27H36N6O3/c1-18-25(34)31(2)22-17-28-27(30-24(22)33(18)20-10-6-7-11-20)29-21-13-12-19(16-23(21)36-3)26(35)32-14-8-4-5-9-15-32/h12-13,16-18,20H,4-11,14-15H2,1-3H3,(H,28,29,30)/t18-/m1/s1 |

Clé InChI |

WHCFLSAKSTZDQY-GOSISDBHSA-N |

SMILES isomérique |

C[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C |

SMILES canonique |

CC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)

![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)